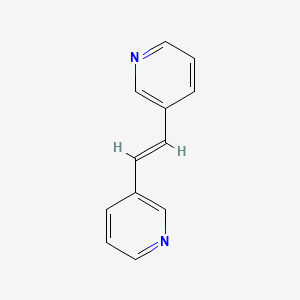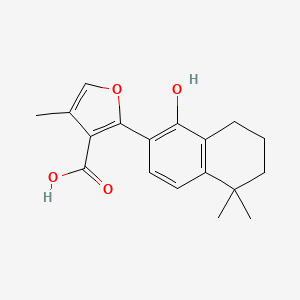
(4-(Aminomethyl)phenyl)dimethylphosphine oxide
Vue d'ensemble
Description
(4-(Aminomethyl)phenyl)dimethylphosphine oxide is a useful research compound. Its molecular formula is C9H14NOP and its molecular weight is 183.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Aminomethyl)phenyl)dimethylphosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Aminomethyl)phenyl)dimethylphosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Properties : The compound has been synthesized and characterized in different forms, exhibiting weak biological activity. These syntheses involve reactions with isocyanates and isothiocyanates, and the products have been characterized using various spectroscopic methods (Maier, 1991).
Plant Growth Regulation : Some derivatives of aminomethyl dimethylphosphine oxides have been found to show herbicidal and plant growth-regulating activities. This suggests potential agricultural applications (Stanoeva et al., 2000).
Flame Retardant Properties : Phosphine oxides, including variants of aminomethyl dimethylphosphine oxides, have been used in the synthesis of flame retardant materials. This includes applications in polyurethane foams and copolymers, indicating their utility in material science and safety applications (Varbanov et al., 1987; Wang et al., 2000).
Photoinitiators in Polymerization : Acylphosphine oxides, which are related to aminomethyl dimethylphosphine oxides, have been compared with other compounds for their efficiency as photoinitiators in the polymerization of resins. This shows their potential application in the field of polymer chemistry (Baxter et al., 1988).
Electrophosphorescence : Phosphine-oxide-based materials, like the ones related to aminomethyl dimethylphosphine oxides, have been used in the development of high-power-efficiency blue electrophosphorescence. This suggests applications in light-emitting devices (Gong et al., 2014).
Propriétés
IUPAC Name |
(4-dimethylphosphorylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NOP/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6H,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHJPUVDHOUPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Dimethylphosphoryl)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





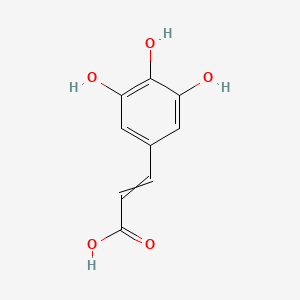
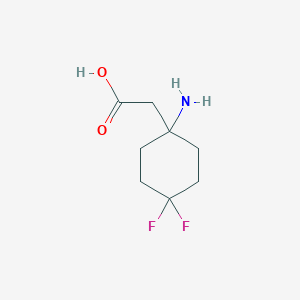
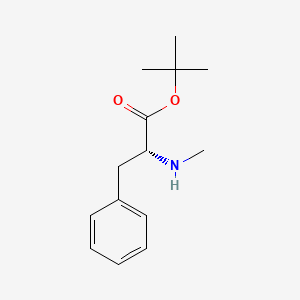
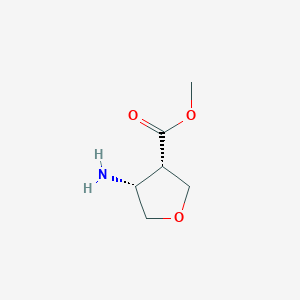
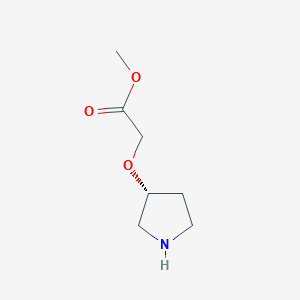
![2-[(3R)-1-[(benzyloxy)carbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B8073203.png)
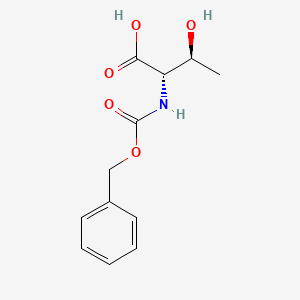
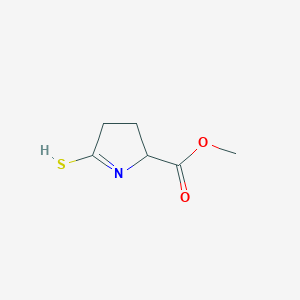

![3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8073229.png)
